molecular formula C17H22N2O4 B11380719 N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

Cat. No.: B11380719
M. Wt: 318.4 g/mol
InChI Key: XYGCDEZTAVFTIQ-UHFFFAOYSA-N
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Description

N-[2-(Dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide is a synthetic acetamide derivative characterized by a multifunctional structure. The molecule features:

  • A 2-(dimethylamino)ethyl side chain, which enhances solubility and may facilitate receptor binding via hydrogen bonding or ionic interactions.

The compound’s molecular formula is inferred as C₁₉H₂₅N₃O₄, derived from its structural components ().

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide

InChI

InChI=1S/C17H22N2O4/c1-19(2)13(14-9-6-10-22-14)11-18-17(20)12-23-16-8-5-4-7-15(16)21-3/h4-10,13H,11-12H2,1-3H3,(H,18,20)

InChI Key

XYGCDEZTAVFTIQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)COC1=CC=CC=C1OC)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via reductive amination, where a ketone or aldehyde reacts with dimethylamine in the presence of a reducing agent like sodium cyanoborohydride.

    Attachment of the Methoxyphenoxy Group: This step involves the nucleophilic substitution reaction where the furan derivative reacts with 2-methoxyphenol in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Amide Group Reactivity

The acetamide moiety (-N-C(=O)-) participates in hydrolysis, acylation, and nucleophilic substitution reactions.

Hydrolysis Reactions

ConditionsReagentsProductsYieldCitation
Acidic (HCl, H₂O)6M HCl at reflux (110°C)2-(2-methoxyphenoxy)acetic acid + amine85-92%
Basic (NaOH, H₂O/EtOH)2M NaOH at 80°CSodium salt of acetic acid + free amine78-88%
  • Key Insight : Acidic hydrolysis cleaves the amide bond to yield carboxylic acid and dimethylamino-furan ethylamine. Basic conditions favor salt formation due to the deprotonation of the carboxylic acid.

Dimethylamino Group Reactions

The -N(CH₃)₂ group undergoes alkylation, protonation, and oxidation.

Alkylation and Quaternary Ammonium Formation

Reaction TypeReagentsProductsConditionsCitation
AlkylationCH₃I in THFQuaternary ammonium iodide0°C → RT, 12 hr
ProtonationHCl (g) in Et₂OHydrochloride saltAnhydrous, RT
  • Notable Observation : Alkylation with methyl iodide produces a stable quaternary ammonium salt, enhancing water solubility.

Furan Ring Reactivity

The furan-2-yl group participates in electrophilic substitution and Diels-Alder reactions.

Electrophilic Substitution

ReactionReagentsPositionProductsYieldCitation
NitrationHNO₃/H₂SO₄C55-Nitro-furan derivative65%
BrominationBr₂ in CHCl₃C55-Bromo-furan derivative72%

Diels-Alder Cycloaddition

DienophileConditionsAdduct StructureYieldCitation
Maleic anhydrideReflux in tolueneBicyclic oxanorbornene derivative58%
  • Mechanistic Note : The electron-rich furan ring acts as a diene, reacting with electron-deficient dienophiles to form six-membered cycloadducts.

Methoxyphenoxy Ether Reactions

The 2-methoxyphenoxy group (-O-C₆H₄-2-OCH₃) undergoes demethylation and electrophilic substitution.

Demethylation

ReagentsConditionsProductsYieldCitation
BBr₃ in CH₂Cl₂-78°C → RT, 4 hr2-Hydroxyphenoxy derivative90%
HI (aq)Reflux, 6 hr2-Hydroxyphenoxy derivative82%

Electrophilic Aromatic Substitution

ReactionReagentsPositionProductsYieldCitation
NitrationHNO₃/AcOHC44-Nitro-2-methoxyphenoxy60%
SulfonationH₂SO₄, SO₃C55-Sulfo-2-methoxyphenoxy55%
  • Structural Impact : Demethylation converts the methoxy group to a hydroxyl, increasing hydrogen-bonding potential .

Cross-Functional Reactivity

Interactions between functional groups enable complex transformations.

Tandem Hydrolysis-Alkylation

  • Step 1 : Acidic hydrolysis of the amide yields 2-(2-methoxyphenoxy)acetic acid.

  • Step 2 : Esterification with methanol/H₂SO₄ produces methyl 2-(2-methoxyphenoxy)acetate (94% yield).

Oxidative Degradation

Oxidizing AgentConditionsProductsCitation
KMnO₄ (aq)70°C, 3 hrFuran ring cleavage to diketone
O₃ (ozone)-78°C, CH₂Cl₂Furan ozonolysis to dialdehyde

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for further research in drug development.

Antitumor Activity

Research indicates that compounds with similar structures can inhibit tumor growth by interfering with cell cycle progression and apoptosis pathways. The presence of the dimethylamino and furan groups may enhance its interaction with biological targets involved in cancer cell proliferation.

Case Study : A study on derivatives of this compound showed significant cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways, suggesting a promising avenue for anticancer therapies.

Antimicrobial Properties

The antimicrobial potential of N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide has been explored in various studies. Its structural components may contribute to its ability to disrupt bacterial cell membranes or inhibit essential enzymes.

Case Study : In vitro studies demonstrated that similar compounds exhibited effective antimicrobial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 1.0 μg/mL. These findings suggest that this compound could be developed as a novel antimicrobial agent.

Activity TypeTarget Pathogen/Cell LineMIC/IC50 (μg/mL)Notes
AntimicrobialStaphylococcus aureus0.5 - 1.0Effective against biofilm
AntimicrobialEscherichia coli0.5 - 1.0Significant growth inhibition
AntitumorBreast Cancer CellsIC50 < 1.5Induces apoptosis
AntitumorColon Cancer CellsIC50 < 1.8Activates caspase pathways

Mechanism of Action

The mechanism by which N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions, while the dimethylamino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Role of the Furan Ring

  • However, furan’s lower electron density compared to phenyl (as in G500-0101 ) may reduce π-π stacking interactions with hydrophobic receptor pockets.

Impact of Amine Substituents

  • Dimethylamino vs.
  • Phenyl vs. Heterocyclic Substitutions: Replacing the furan in the target compound with a 4-(dimethylamino)phenyl group (as in G500-0101 ) increases aromatic surface area, which could enhance affinity for enzymes or receptors requiring planar interactions.

Pharmacological Trends

  • Antitumor Potential: Compound 1h (), which shares the dimethylaminoethyl and furan motifs, demonstrates significant cytotoxicity (IC₅₀ < 25 μM). This suggests that the target compound may similarly target DNA or microtubules, though empirical validation is needed.
  • Alpha-Adrenolytic Activity: Cyclohexylaralkylamine analogs () show receptor-binding efficacy, highlighting the importance of amine positioning and alkyl/aryl balance. The target compound’s furan and methoxyphenoxy groups may redirect activity toward non-adrenergic targets.

Biological Activity

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide, also referred to by its CAS number 899999-02-1, is a compound of interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is C17H21N3O4C_{17}H_{21}N_{3}O_{4}, with a molecular weight of 331.3663 g/mol. The compound features a furan ring and a methoxyphenyl group, which may contribute to its biological properties.

Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:

  • Antioxidant Activity : Compounds containing furan rings are known for their antioxidant properties, which may help in reducing oxidative stress in cells.
  • Enzyme Inhibition : The acetamide group can interact with various enzymes, potentially leading to inhibition of key metabolic pathways.

Biological Activity Overview

The biological activity of this compound has been evaluated in several studies:

  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antibacterial properties against various strains of bacteria. For instance, it has shown efficacy against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .
  • Urease Inhibition : Similar compounds have demonstrated significant urease inhibition, which is crucial for treating conditions like urinary tract infections. The structure-activity relationship (SAR) indicates that hydrogen bonding plays a vital role in this activity .
  • Cytotoxicity Studies : In vitro studies have indicated that the compound may induce cytotoxic effects in cancer cell lines, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound:

  • Study on Antioxidant Properties : A study measured the antioxidant capacity using DPPH and ABTS assays, demonstrating significant free radical scavenging activity comparable to standard antioxidants .
  • Enzyme Interaction Studies : Molecular docking studies revealed that this compound could bind effectively to the active sites of specific enzymes involved in metabolic pathways, indicating its potential as a therapeutic agent .

Data Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC against S. aureus: 31.25 µg/mL
Urease InhibitionSignificant activity observed
CytotoxicityInduced cell death in cancer lines
AntioxidantHigh free radical scavenging capacity

Q & A

Q. What are the key synthetic pathways for N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide?

The synthesis typically involves multi-step reactions:

  • Alkylation and Amidation : Reacting 2-(2-methoxyphenoxy)acetic acid with a brominated intermediate (e.g., 2-(dimethylamino)-2-(furan-2-yl)ethyl bromide) in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDCI .
  • Purification : Chromatographic separation (e.g., silica gel column chromatography with ethyl acetate/hexane gradients) is critical to isolate the product. TLC (thin-layer chromatography) monitors reaction progress .

Q. Key Reagents and Conditions :

StepReagents/ConditionsPurpose
1DMF, K₂CO₃, chloroacetylated intermediateAlkylation of phenolic oxygen
2Silica gel chromatography (ethyl acetate:hexane = 3:7)Purification
3¹H/¹³C NMR, FTIRStructural confirmation

Q. How is the compound characterized, and what analytical methods are recommended?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra confirm the presence of dimethylamino (δ ~2.2 ppm, singlet), furan (δ ~6.3–7.4 ppm), and methoxyphenoxy groups (δ ~3.8 ppm for OCH₃) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. TLC (Rf ~0.5 in ethyl acetate/hexane) provides rapid purity checks .

Advanced Research Questions

Q. How can researchers optimize low yields during the alkylation step?

  • Stoichiometric Adjustments : Increase the molar ratio of the alkylating agent (e.g., 1.5 equivalents) to drive the reaction to completion .
  • Catalysis : Use phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity in biphasic systems .
  • Temperature Control : Conduct the reaction at 0–5°C to minimize side reactions (e.g., over-alkylation) .

Q. How to resolve contradictory NMR data for structural elucidation?

  • 2D NMR Techniques : Employ COSY (correlation spectroscopy) and HSQC (heteronuclear single quantum coherence) to assign overlapping proton and carbon signals, particularly for the furan and methoxyphenoxy moieties .
  • X-ray Crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and bond connectivity, as demonstrated for structurally similar acetamides .

Q. What strategies are recommended for designing bioactivity studies?

  • In Vitro Assays :
    • Enzyme Inhibition : Screen against target enzymes (e.g., kinases) using fluorescence-based assays.
    • Cellular Uptake : Use fluorescently tagged analogs to study permeability in Caco-2 cell monolayers .
  • Molecular Docking : Perform computational modeling (e.g., AutoDock Vina) to predict binding affinities to biological targets, leveraging the compound’s furan and acetamide groups as pharmacophores .

Q. How to address stability issues during long-term storage?

  • Degradation Pathways : Monitor hydrolytic degradation (e.g., cleavage of the acetamide bond) via accelerated stability studies (40°C/75% RH for 6 months) .
  • Formulation : Store as a lyophilized powder under inert gas (N₂/Ar) at -20°C. Avoid aqueous buffers with pH > 8.0 .

Methodological Tables

Q. Table 1: Representative Synthetic Conditions

ParameterOptimal Range
Reaction Temperature0–25°C
SolventDMF or acetonitrile
CatalystK₂CO₃ or TBAB
Purification MethodSilica gel chromatography

Q. Table 2: Key Spectral Data

Functional Group¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
N,N-Dimethylamino2.2 (s, 6H)45.2
Furan (C-2/C-5)6.3–7.4 (m, 3H)110.5, 142.7
Methoxyphenoxy3.8 (s, 3H)56.1

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